![molecular formula C16H16BrN3O B5535214 1-(4-bromobenzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B5535214.png)
1-(4-bromobenzoyl)-4-(2-pyridinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-bromobenzoyl)-4-(2-pyridinyl)piperazine typically involves multi-step reactions, including reductive amination, amide hydrolysis, and N-alkylation. For instance, derivatives of piperazine, such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, are synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps, showcasing the compound's complex synthetic route (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives, like 1,4-Di-4-pyridylpiperazine, is characterized by the presence of a piperazine ring connected to other functional groups, which significantly influences its chemical behavior and interactions. Such compounds often form H-bonded complexes with other molecules, indicating the structural flexibility and adaptability of these piperazine-based compounds (Ching‐Yao Lin et al., 2007).
properties
IUPAC Name |
(4-bromophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICRWLUTZHJNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone |
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